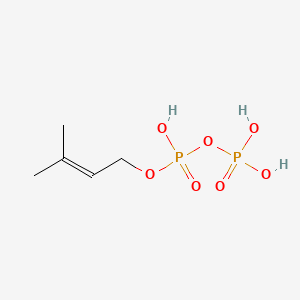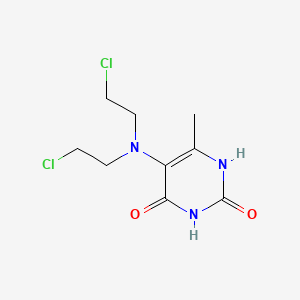
Dopan
Overview
Description
“Dopan” is a term that could refer to a couple of different things. It could be a brand name for a medication containing dopamine , a neurotransmitter that plays several important roles in the brain and body . It’s also possible that “Dopan” is a misspelling or alternate spelling of “dopant”, which is a small amount of a substance added to a material to alter its physical properties .
Synthesis Analysis
The synthesis of dopants involves incorporating them into the original lattice of a material, such as a semiconductor . This process can significantly alter the characteristics of the intrinsic semiconductors . For example, titanium dioxide (TiO2) has been doped with a variety of dopants to yield enhanced optical, electronic, and mechanical properties .
Chemical Reactions Analysis
The chemical reactions involving dopants can significantly alter the properties of the material being doped . For instance, the segregation of ions results in the decreased conductivity of the TiO2 . The diffusion of ions into the TiO2 may subsequently alter the grain boundaries arrangement by either increasing or reducing the barrier height .
Physical And Chemical Properties Analysis
The physical and chemical properties of a material can be significantly altered by the addition of a dopant . For example, the titanium dioxide (TiO2) has been doped with a variety of dopants to yield enhanced optical, electronic, and mechanical properties .
Scientific Research Applications
Synthesis and Structural Properties
PANI has seen significant advancements in its synthesis, structure, properties, and applications, particularly at the Changchun Institute of Applied Chemistry, Chinese Academy of Sciences. Notable achievements include the synthesis of soluble PANI, elucidation of basic chemical and structural issues, proposing structural models and doping mechanisms, and developing anti-corrosion coatings with polyurethane and epoxy resin as carriers. The processability of PANI in aqueous systems has been enhanced using water-soluble dopants like phosphonic acids with poly(ethylene glycol) tails (Fosong, 2005).
Electropolymerization and Electrochemical Applications
A study demonstrated the synthesis of electroactive PANI using pristine single-walled carbon nanotubes (SWNTs) as the dopant in neutral and alkaline media. This property is promising for electrochemical investigations and applications, especially in developing electrochemical sensors, biosensors, and biofuel cells (Haojie Zhou et al., 2009).
Enhancing Biocompatibility for Medical Applications
Research has explored improving the biocompatibility of PANI-based scaffolds, crucial for tissue engineering applications. By replacing camphor sulfonic acid (CSA) with taurine (Tau) in PANI/poly(ethersulfone) nanofibrous scaffolds, improved cell viability was achieved, suggesting PANI-Tau-based nanofibers as bioactive conductive scaffolds (Zohreh Daraeinejad & I. Shabani, 2021).
Photographic Films and
Photosensitivity ImprovementThe performance of photosensitive silver halide emulsions, used in photographic films, can be significantly enhanced by doping with formate ions. This finding by European scientists demonstrates a tenfold increase in sensitivity, offering potential improvements in photographic technology (Freemantle, 2000).
Influence on Properties of Conducting Polymers
The type of dopant used in PANI synthesis significantly impacts the properties of resulting composites. A study investigated the effects of different dopants onthe physico-mechanical and electrical properties of PANI-filled composites. It was observed that the properties of PANI-filled PU/PMMA interpenetrating polymer networks (IPNs) varied greatly depending on the dopant type. This highlights the importance of dopant selection in tuning the desired characteristics of PANI-based materials (S. Naseem et al., 2016).
Applications in Scientific Workflow Analysis
In the realm of computational research, PANI and its derivatives have found application in modeling and performance analysis of scientific workflows in cloud computing environments. This involves understanding the interplay between cloud configuration parameters and the performance of scientific applications, demonstrating PANI's versatility beyond its traditional material science applications (P. Soma & B. Latha, 2020).
Ionic Salt as a New Class of Dopant
The introduction of ionic salts as dopants for PANI represents a novel approach in its doping methodology. This method involves doping PANI with salts like LiClO4 and Zn(ClO4)2, affecting its structure and properties significantly. Ionic salt doping results in pseudoprotonation of the imine nitrogen and influences the conductivity and thermal properties of PANI (S. Chen & Liang‐Chang Lin, 1995).
Safety and Hazards
The safety and hazards associated with Dopan would depend on what exactly it refers to. If it’s a medication containing dopamine, it’s not recommended for patients with heart rhythm disorders, and monitoring of blood pressure and urine output is necessary for patients receiving this medicine . If “Dopan” refers to a dopant, the safety and hazards would depend on the specific dopant and the material it’s being added to .
Mechanism of Action
Target of Action
Dopan, also known as Dopamine, is a catecholamine neurotransmitter that primarily targets dopamine receptors in the brain . These receptors mediate the action of dopamine and play a crucial role in regulating movement . Dopamine is also a precursor to norepinephrine in noradrenergic nerves .
Mode of Action
Dopan interacts with its targets by exerting an agonist action on beta-adrenoceptors and indirectly causing the release of norepinephrine from storage sites in sympathetic nerve endings . This interaction results in positive chronotropic and inotropic effects on the myocardium, leading to an increased heart rate and cardiac contractility .
Biochemical Pathways
Dopan affects various biochemical pathways in the human brain, contributing to both physiological and behavioral processes. These include movement, cognition, executive functions, reward, motivation, and neuroendocrine control . Each pathway consists of individual dopaminergic neurons, making up the four major dopaminergic pathways: the mesolimbic pathway, the mesocortical pathway, the nigrostriatal pathway, and the tuberoinfundibular pathway .
Pharmacokinetics
Dopan is a natural catecholamine formed by the decarboxylation of 3,4-dihydroxyphenylalanine (DOPA) . It is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . .
Result of Action
The result of Dopan’s action is an increase in heart rate and cardiac contractility . This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing the release of norepinephrine from storage sites in sympathetic nerve endings .
Action Environment
The action, efficacy, and stability of Dopan can be influenced by various environmental factors. For instance, inflammation is recognized as a risk for neuronal malfunctioning and cell death in major neurodegenerative diseases . Dopaminergic neurons are susceptible to stressors, and less is known for non-neurodegenerative conditions
properties
IUPAC Name |
5-[bis(2-chloroethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl2N3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h2-5H2,1H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTHIDMOBRXVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199958 | |
| Record name | Dopan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dopan | |
CAS RN |
520-09-2 | |
| Record name | 5-[Bis(2-chloroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dopan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOPAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LY7UH1WUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in increasing the grain size of UO2 pellets used in nuclear fuel?
A1: Increasing the grain size of UO2 pellets is a key strategy for enhancing fuel performance in Pressurized Water Reactors (PWRs). Larger grains lead to a decrease in the release of fission gas products, which can negatively impact fuel performance and reactor efficiency. [, ] This is because larger grains increase the mean free path for gas diffusion, making it harder for fission gases to escape. [, ] This enhanced gas retention translates to a higher burn-up rate, extending the lifespan of the fuel and improving reactor efficiency. [, ]
Q2: How does the addition of Chromium Oxide (Cr2O3) affect UO2 pellets?
A2: Chromium Oxide (Cr2O3) acts as a sintering aid in UO2 pellets. Research shows that adding Cr2O3 can increase both the density and grain size of sintered UO2 pellets. [, , , , ] A higher density pellet is desirable for improved thermal conductivity and mechanical integrity. [, , ]
Q3: Are there other dopants used to modify the characteristics of UO2 pellets?
A3: Yes, besides Cr2O3, Magnesium Oxide (MgO), Vanadium Oxide (V2O5), Titanium Dioxide (TiO2), and Niobium Oxide (Nb2O5) have been investigated as potential dopants for modifying the microstructure and properties of UO2 pellets. [, , ] These dopants can influence grain growth, density, and fission gas release characteristics.
Q4: What is a burnable absorber layer, and how is it related to UO2 pellets?
A4: A burnable absorber layer is a crucial component in nuclear fuel design, particularly for PWRs. It helps to control reactivity early in the fuel cycle. Zirconium Diboride (ZrB2) has shown promise as a material for creating a burnable absorber layer on the surface of UO2 pellets. [, ]
Q5: How is a ZrB2 layer applied to the surface of UO2 pellets?
A5: A common method for applying a ZrB2 layer to the surface of UO2 pellets is RF sputtering. [, ] This technique allows for precise control of the layer thickness and uniformity, ensuring the desired performance of the burnable absorber.
Q6: How does doping affect the properties of Zinc Oxide (ZnO)?
A6: Doping ZnO with various elements can significantly alter its properties. For instance, doping ZnO nanoparticles with Iron (Fe) using coprecipitation can induce magnetic properties. [] This has significant implications for applications in spintronics and magnetic data storage.
Q7: How can Vanadium (V) enhance the photocatalytic activity of TiO2?
A7: Vanadium(V) doping can shift the light absorption spectrum of TiO2 from the UV region to the visible light region, enhancing its photocatalytic activity. [, ] This shift occurs due to a reduction in the band gap energy of TiO2 upon Vanadium doping. []
Q8: What is the significance of the Morphotropic Phase Boundary (MPB) in piezoelectric materials?
A8: The Morphotropic Phase Boundary (MPB) is a region in the phase diagram of certain piezoelectric materials where a small change in composition leads to a significant change in crystal structure. [] This structural change often results in enhanced piezoelectric properties, making the MPB composition highly desirable for applications in sensors and actuators. []
Q9: How does doping affect the critical temperature of Bismuth Strontium Calcium Copper Oxide (BSCCO) superconductors?
A9: Doping can influence the critical temperature (Tc) of BSCCO superconductors. For example, Lead (Pb) doping has been shown to lower the Tc of BSCCO. [] Understanding the effect of dopants on Tc is crucial for optimizing the performance of high-temperature superconductors in various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




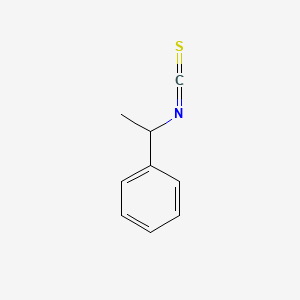

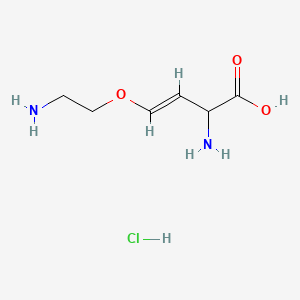
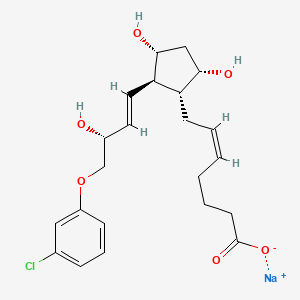
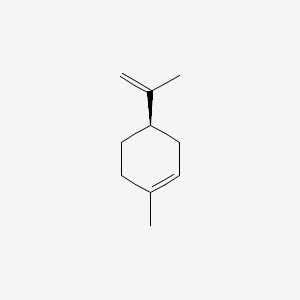

![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)
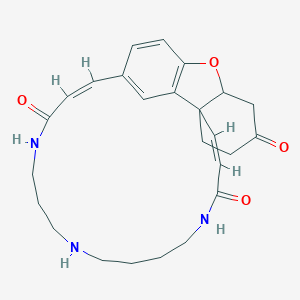
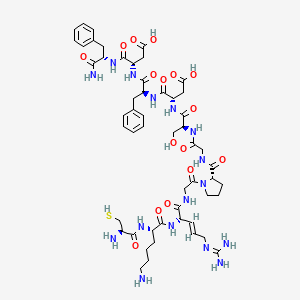

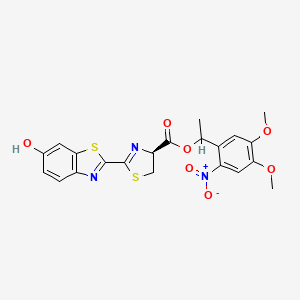
![Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1670817.png)
